Chloro(2-methoxyheptyl)mercury
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Overview
Description
Chloro(2-methoxyheptyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2-methoxyheptyl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-methoxyheptyl)mercury typically involves the reaction of mercury(II) chloride with 2-methoxyheptanol in the presence of a base. The reaction proceeds as follows:
- A base such as sodium hydroxide is introduced to facilitate the reaction.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is then isolated by filtration and purified through recrystallization.
Mercury(II) chloride: is dissolved in a suitable solvent such as ethanol.
2-methoxyheptanol: is added to the solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: to mix mercury(II) chloride and 2-methoxyheptanol.
Automated systems: to control the addition of reagents and maintain optimal reaction conditions.
Purification units: to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-methoxyheptyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury and other organic compounds.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and various organic by-products.
Reduction: Elemental mercury and organic compounds.
Substitution: Derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chloro(2-methoxyheptyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic uses and its toxicological effects.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(2-methoxyheptyl)mercury involves its interaction with biological molecules. The mercury atom can bind to thiol groups in proteins, leading to:
Inhibition of enzyme activity: By binding to the active sites of enzymes, it can inhibit their catalytic functions.
Disruption of cellular processes: The compound can interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Another organomercury compound with a methyl group instead of a 2-methoxyheptyl group.
Ethylmercury: Contains an ethyl group in place of the 2-methoxyheptyl group.
Phenylmercury: Features a phenyl group instead of the 2-methoxyheptyl group.
Uniqueness
Chloro(2-methoxyheptyl)mercury is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 2-methoxyheptyl group influences its reactivity and interactions with biological molecules, making it a valuable compound for specialized applications.
Properties
CAS No. |
62594-78-9 |
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Molecular Formula |
C8H17ClHgO |
Molecular Weight |
365.26 g/mol |
IUPAC Name |
chloro(2-methoxyheptyl)mercury |
InChI |
InChI=1S/C8H17O.ClH.Hg/c1-4-5-6-7-8(2)9-3;;/h8H,2,4-7H2,1,3H3;1H;/q;;+1/p-1 |
InChI Key |
ZNMHVSWCLFUXMZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(C[Hg]Cl)OC |
Origin of Product |
United States |
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